Methyl 3-(pyrimidin-4-yl)benzoate
Description
Overview of Research Trajectories for Methyl 3-(pyrimidin-4-yl)benzoate
Current research involving this compound primarily revolves around its utility as a key intermediate in the synthesis of biologically active molecules and functional materials. vulcanchem.com Its structural framework is particularly relevant in medicinal chemistry, where pyrimidine (B1678525) derivatives have a long history of therapeutic applications, including antiviral, antibacterial, and anticancer agents. ijsat.orgtandfonline.comresearchgate.net Consequently, a significant portion of research is dedicated to developing efficient synthetic routes to this compound and its analogs. Furthermore, the compound serves as a valuable precursor for creating more complex molecular architectures through functionalization of both the pyrimidine and benzoate (B1203000) moieties. vulcanchem.com
Significance of Pyrimidine-Substituted Benzoate Scaffolds in Synthetic Chemistry
The combination of a pyrimidine ring and a benzoate ester within the same molecule, as seen in this compound, creates a scaffold with significant synthetic potential. The ester group on the benzoate ring can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a handle for further molecular elaboration. google.com The pyrimidine ring itself can undergo various substitution reactions, allowing for the introduction of diverse substituents. nih.gov This dual reactivity makes pyrimidine-substituted benzoates versatile building blocks for constructing a wide array of complex organic molecules with potential applications in drug discovery and materials science. ontosight.ai The ability to participate in hydrogen bonding and π-π stacking interactions further enhances their utility in designing molecules that can interact with biological targets. cymitquimica.com
Historical Development of Synthetic Strategies for Analogous Compounds
The synthesis of pyrimidine derivatives has been a subject of extensive research for over a century. ijsat.org Early methods often involved the condensation of 1,3-dicarbonyl compounds with urea (B33335) or amidines to form the pyrimidine ring. ijsat.org Over the years, more sophisticated and efficient methods have been developed, including metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis. benthamdirect.com
A particularly relevant and widely used method for constructing the C-C bond between the pyrimidine and benzene (B151609) rings in compounds analogous to this compound is the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.netsemanticscholar.org This palladium-catalyzed reaction involves the coupling of a halogenated pyrimidine with an arylboronic acid. nih.gov The regioselectivity of this reaction, particularly with di- or tri-halogenated pyrimidines, has been a key area of investigation, with conditions often optimized to favor substitution at a specific position. mdpi.comsemanticscholar.org Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions and improve yields. mdpi.comsemanticscholar.org
Another established strategy involves the construction of the pyrimidine ring onto a pre-existing substituted benzene derivative. google.com This can be achieved through the reaction of a guanidino-substituted benzoic acid ester with a suitable three-carbon synthon. google.com These historical and ongoing developments in synthetic methodology have paved the way for the efficient and versatile synthesis of a broad range of pyrimidine-substituted aromatic compounds. nih.gov
Current Gaps and Future Prospects in the Research Landscape of this compound
While significant progress has been made in the synthesis and application of pyrimidine-substituted benzoates, several research gaps and future opportunities remain. A key area for future investigation is the development of more sustainable and environmentally friendly synthetic methods. This includes exploring greener solvents, catalyst systems with lower environmental impact, and more atom-economical reaction pathways.
Further exploration of the full chemical space accessible from this compound is another promising avenue. The systematic functionalization of both the pyrimidine and benzoate rings could lead to the discovery of novel compounds with unique biological activities or material properties. Investigating the reactivity of this compound in various cycloaddition and multicomponent reactions could also unlock new synthetic possibilities. As our understanding of the structure-activity relationships of pyrimidine-containing molecules continues to grow, this compound is poised to remain a valuable and versatile building block in the ongoing quest for new and improved chemical entities.
Interactive Data Tables
Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 22515-29-3 (Precursor) | C12H10N2O2 | 214.22 |
| Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | 917392-54-2 | C18H16N4O2 | 320.35 sigmaaldrich.com |
| Methyl 4-(pyridin-4-yl)benzoate | 106047-17-0 | C13H11NO2 | 213.24 sigmaaldrich.com |
| Methyl 3-methoxy-4-methylbenzoate | 3556-83-0 | C10H12O3 | 180.20 sigmaaldrich.com |
| (4-Methylpyridin-3-yl) benzoate | 174427477 | C13H11NO2 | 213.23 nih.gov |
Synthetic Methods for Pyrimidine Derivatives
| Reaction Type | Key Features |
| Classical Condensation | Involves cyclocondensation of 1,3-dicarbonyl compounds with urea or thiourea (B124793). ijsat.org |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of halogenated pyrimidines with arylboronic acids. mdpi.comresearchgate.netsemanticscholar.orgnih.gov |
| Microwave-Assisted Synthesis | Accelerates reaction times and often improves yields in pyrimidine synthesis. mdpi.comsemanticscholar.org |
| Ring Construction | Building the pyrimidine ring onto a pre-functionalized aromatic substrate. google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-pyrimidin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)10-4-2-3-9(7-10)11-5-6-13-8-14-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPGEFKXSUZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Pyrimidin 4 Yl Benzoate and Its Congeners
Palladium-Catalyzed Cross-Coupling Approaches to Pyrimidine-Benzoate Linkages
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. These reactions generally involve the coupling of an organometallic reagent with an organic halide or triflate, mediated by a palladium catalyst. For a molecule like Methyl 3-(pyrimidin-4-yl)benzoate, this typically involves coupling a pyrimidine (B1678525) derivative with a methyl benzoate (B1203000) derivative.
Suzuki-Miyaura Coupling Strategies for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most widely used methods for C(sp²)-C(sp²) bond formation due to the stability, low toxicity, and commercial availability of the requisite boronic acids and their esters. rsc.org The synthesis of this compound via this method can be approached in two primary ways:
Reaction of a 4-halopyrimidine (e.g., 4-chloro- or 4-bromopyrimidine) with methyl 3-(boronic acid)benzoate or its pinacol (B44631) ester derivative.
Reaction of a pyrimidine-4-boronic acid or its ester with a methyl 3-halobenzoate (e.g., methyl 3-bromo- (B131339) or 3-iodobenzoate).
The reaction is catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the activation of the organoboron reagent. bohrium.comsemanticscholar.org Microwave-assisted procedures have been shown to significantly reduce reaction times and improve yields, sometimes with catalyst loadings as low as 0.5 mol%. semanticscholar.org For instance, the coupling of 2,4-dichloropyrimidine (B19661) with various arylboronic acids proceeds regioselectively at the more reactive C4 position. semanticscholar.org A study on the synthesis of 4-monosubstituted pyrimidines achieved good to excellent yields using microwave irradiation, highlighting the efficiency of this approach. semanticscholar.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | MW, 100 °C, 15 min | 91 | semanticscholar.org |
| 5-Bromopyrimidine | 4-Biphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-95 °C, 8 h | 87 | bohrium.com |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | MW, 100 °C, 30 min | 91 | rsc.org |
| 4-Iodoimidazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 80 °C | 68-79 | researchgate.net |
Negishi Coupling Protocols for Aryl-Aryl Bond Synthesis
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. wikipedia.org This heightened reactivity allows for couplings under milder conditions and can be advantageous for less reactive organic halides. The synthesis of this compound would involve the palladium- or nickel-catalyzed reaction between a pyrimidinylzinc reagent (e.g., pyrimidin-4-ylzinc chloride) and a methyl 3-halobenzoate, or vice versa. wikipedia.orgresearchgate.net
Organozinc reagents are typically prepared in situ from the corresponding organic halide. The choice of catalyst is crucial, with palladium complexes like Pd(PPh₃)₄ often providing higher yields and better functional group tolerance than nickel catalysts. wikipedia.org The Negishi reaction has been successfully applied to the synthesis of various aryl- and benzylpyrimidines, demonstrating its utility in creating C-C bonds with pyrimidine cores. researchgate.net
Table 2: Conditions for Negishi Coupling in Heterocycle Synthesis
| Substrate 1 | Substrate 2 | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Aryl Zinc Bromide | Vinyl Triflate | Ni(acac)₂ / Ligand | - | - | - | wikipedia.org |
| 4-Bromopyrimidine derivative | Benzylzinc reagent | Pd catalyst | - | - | - | researchgate.net |
Sonogashira Coupling for Alkyne-Aryl Precursors
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.org While not a direct route to the pyrimidine-benzoate linkage, it is invaluable for synthesizing alkynylpyrimidine precursors. For example, coupling 4-halopyrimidines with methyl 3-ethynylbenzoate (or vice versa) would yield Methyl 3-((pyrimidin-4-yl)ethynyl)benzoate. This intermediate can then be reduced to the target saturated linkage if desired.
The reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or diethylamine. researchgate.net Copper-free conditions have also been developed. nih.gov The Sonogashira reaction has been extensively used to synthesize a wide array of alkynyl-substituted pyrimidines, including nucleoside analogues, which are of significant interest in medicinal chemistry. researchgate.netmdpi.comrsc.org
Table 3: Examples of Sonogashira Coupling in Pyrimidine Derivatization
| Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 5-Iodo-6-methylpyrimidine | Terminal Acetylenes | Pd catalyst | - | DMF | Good | researchgate.net |
| 2-Benzyloxy-5-bromopyrimidine | Aryl/Aliphatic Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₂NH | THF | 85-94 | researchgate.net |
| 4-Chloro-ribonucleoside | Terminal Alkynes | - | - | - | - | rsc.org |
Buchwald-Hartwig Amination for Nitrogen-Containing Analogues (if applicable to synthetic intermediates)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While it doesn't directly form the C-C bond of this compound, it is a critical tool for synthesizing precursors or nitrogen-containing analogues. For instance, it could be used to introduce an amine substituent onto the pyrimidine or benzoate ring, which could then be further functionalized. A key intermediate, such as 3-amino-4-methylbenzoate, can be coupled with a halopyrimidine to create a C-N linkage, as seen in the synthesis of intermediates for pharmaceuticals like Nilotinib. google.com
The reaction involves coupling an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide. nih.govthieme-connect.com This methodology has been successfully used to prepare N-arylpyrimidin-2-amine derivatives in moderate to good yields and to achieve highly regioselective amination of dichloropyrimidines at the C4 position. nih.govthieme-connect.com A cascade reaction involving imination and Buchwald-Hartwig coupling has also been developed for the synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines. rsc.orgrsc.org
Metal-Free Synthetic Routes and Green Chemistry Considerations
While palladium catalysis is highly effective, concerns about the cost, toxicity, and removal of residual metal from the final products have driven the development of metal-free alternatives. These methods often align with the principles of green chemistry by reducing waste and avoiding hazardous materials.
Direct Arylation Techniques
Direct C-H arylation is a highly attractive strategy that circumvents the need for pre-functionalized organometallic reagents (like boronic acids or organozincs). academie-sciences.fr In this approach, a C-H bond on one of the aromatic partners is directly coupled with an aryl halide. For the synthesis of this compound, this could theoretically involve the direct arylation of pyrimidine with methyl 3-halobenzoate or the direct arylation of methyl benzoate with a 4-halopyrimidine.
These reactions are often still catalyzed by transition metals like palladium, but they represent a more atom-economical approach. academie-sciences.frbohrium.comrsc.org The regioselectivity of C-H activation can be a challenge, but it can often be controlled by the choice of catalyst, ligand, and reaction conditions. nih.govacs.org For example, studies on fused pyrimidine systems like pyrazolo[1,5-a]pyrimidine (B1248293) have shown that catalyst control can switch the arylation position. nih.gov While the direct C-H arylation of a simple pyrimidine at the C4 position with a benzoate derivative is a challenging transformation, the continuous development in this field offers a promising future avenue for more streamlined and sustainable syntheses. academie-sciences.fr
Cycloaddition Reactions for Pyrimidine Ring Formation
The construction of the pyrimidine core is a critical step in the synthesis of this compound. Cycloaddition reactions, particularly [4+2] cycloadditions or Diels-Alder type reactions, represent a powerful strategy for forming six-membered heterocyclic rings like pyrimidine.
One of the most effective methods is the inverse-electron-demand hetero-Diels-Alder (ihDA) reaction. acs.org In this approach, an electron-deficient 1,3,5-triazine (B166579) acts as the diene component, reacting with an electron-rich dienophile. The reaction cascade involves a stepwise ihDA reaction, followed by a retro-Diels-Alder (rDA) reaction, which ultimately results in the formation of a highly functionalized pyrimidine ring. acs.org This process is often acid-catalyzed and can proceed with the elimination of a small molecule like water. acs.org
The regioselectivity of these cycloaddition reactions is a key consideration, often dictated by the electronic properties of the substituents on the reacting partners. researchgate.net For instance, in the synthesis of pyrimidine derivatives from uracil (B121893) moieties, the inherent electron distribution within the pyrimidine precursor directs the outcome of the cycloaddition. researchgate.net While direct application to this compound is not extensively documented, the principles are readily adaptable. For example, a suitably substituted enamine or ynamine could serve as the dienophile to react with a triazine, building the pyrimidine ring which can then be further functionalized or coupled with the methyl benzoate fragment.
Furthermore, intramolecular 1,3-dipolar cycloaddition reactions have been employed to synthesize fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimido[4,5-b]-azepines. researchgate.net This highlights the versatility of cycloaddition strategies in creating complex heterocyclic scaffolds related to the target molecule.
Multi-Component Reactions (MCRs) Incorporating Benzoate and Pyrimidine Moieties
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it a cornerstone of green chemistry. researchgate.net
For the synthesis of pyrimidine derivatives, the Biginelli reaction is a classic and widely studied MCR. It traditionally involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidines, which can be subsequently oxidized to pyrimidines. While not directly producing the title compound, variations of this reaction allow for the incorporation of diverse functionalities.
More contemporary MCRs provide direct routes to highly substituted pyrimidines. For instance, a three-component reaction of 6-aminouracils, aldehydes, and secondary amines can yield pyrimido[4,5-d]-pyrimidines through an intramolecular α-C-H functionalization pathway. frontiersin.org Another approach involves a three-component tandem reaction of ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, to furnish a wide array of substituted pyrimidines under solvent-free conditions. organic-chemistry.org
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved via an MCR involving aromatic aldehydes, 2-aminopyrimidine, and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a catalyst like phosphorus pentoxide. imist.ma Such strategies could be adapted to incorporate a benzoate-containing aldehyde, directly installing the required moiety in a single, efficient step. The use of organo-salt catalysts like sodium benzoate has also been shown to be effective in MCRs for synthesizing related heterocyclic systems, such as pyrano[2,3-d]pyrimidines. researchgate.netresearchgate.net
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of a synthetic route. For a molecule like this compound, which is often synthesized via cross-coupling reactions, fine-tuning parameters such as solvent, catalyst system, temperature, and pressure is essential.
Solvent Effects and Reaction Kinetics
The choice of solvent can dramatically influence reaction rates and outcomes. In the synthesis of related aminopyrimidine compounds, polar aprotic solvents such as 1,4-dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), as well as protic solvents like isopropanol (B130326) and ethanol (B145695), have been successfully employed. google.com The solvent's ability to dissolve reactants and stabilize charged intermediates or transition states is paramount. For example, in MCRs, water has been shown to be an excellent solvent, likely due to its hydrogen bond acidity, which can facilitate key reaction steps. researchgate.net The kinetic profile of a reaction can be significantly altered by the solvent, affecting not only the reaction rate but also the product distribution.
| Parameter | Observation | Compound Class | Reference |
| Solvent | Polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, isopropanol) are effective. | 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl] amino] ethyl benzoate | google.com |
| Solvent | Cesium carbonate in DMF at 110 °C used for pyrazolo[1,5-a]pyrimidin-5-one synthesis. | Pyrazolo[1,5-a]pyrimidin-5-one | scispace.com |
| Solvent | Acetic acid in toluene (B28343) at 80 °C found to be superior for the ring-closing step. | 3-Substituted pyrimidin-4-ones | acs.org |
| Solvent | Water demonstrated to be a highly effective medium, likely due to hydrogen bonding effects. | Pyrazolyl Isoxazolones (via MCR) | researchgate.net |
Catalyst Loading and Ligand Design
Many syntheses of bi-aryl compounds like this compound rely on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig). The efficiency of these reactions is highly dependent on the catalyst system, which includes the palladium source, the ligand, and any additives.
The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. nih.gov Bulky, electron-rich phosphine ligands such as X-Phos or P(t-Bu)3 are known to form highly active monoligated L1Pd(0) catalysts that can accelerate the rate-limiting oxidative addition step. nih.govnih.gov The choice of catalyst and ligand can influence yield and reaction time. For example, in the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) via Suzuki coupling, Pd(PPh3)4 was found to be an effective catalyst. researchgate.net Similarly, the Buchwald-Hartwig amination to form pyrimidin-2-amine derivatives utilizes a Pd2(dba)3/X-Phos system. nih.gov Optimizing the catalyst and ligand loading is a key aspect of process development to ensure cost-effectiveness and minimize residual metal contamination.
| Catalyst System | Reaction Type | Substrate Class | Reference |
| Pd(PPh3)4 / K3PO4 | Suzuki Cross-Coupling | Aryl-substituted pyrimidines | researchgate.net |
| Pd2(dba)3 / X-Phos / K2CO3 | Buchwald-Hartwig Amination | N-Aryl pyrimidin-2-amines | nih.gov |
| PdCl2(dppf) / K2CO3 | Suzuki-Miyaura Coupling | Phenyl-substituted pyrazolo[3,4-d]pyrimidines | imist.ma |
| Acidic Catalyst (e.g., p-TsOH) | Condensation | 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl] amino] ethyl benzoate | google.com |
Temperature and Pressure Optimization Studies
Temperature is a critical parameter that directly affects reaction kinetics. For many of the condensation and cross-coupling reactions used to synthesize pyrimidine derivatives, elevated temperatures are required to achieve reasonable reaction rates. For example, the synthesis of a key intermediate for Nilotinib, which is structurally related to the title compound, is performed at temperatures between 50 and 150 °C. google.com The synthesis of pyrazolo[1,5-a]pyrimidin-5-one is conducted at 110 °C, while the final ring-closing step to form 3-substituted pyrimidin-4-ones is optimized at 80 °C. scispace.comacs.org
However, excessively high temperatures can lead to thermal degradation of reactants, products, or catalysts, resulting in lower yields and increased impurity formation. Therefore, a careful study to identify the optimal temperature that balances reaction rate with product stability is essential. Pressure is typically less of a factor in these solution-phase reactions unless volatile reagents are used or a gaseous byproduct needs to be removed to drive an equilibrium. Most syntheses are conducted at atmospheric pressure for operational simplicity.
| Temperature | Reaction/Product | Reference |
| 50-150 °C | Condensation for 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl] amino] ethyl benzoate | google.com |
| 110 °C | Synthesis of 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one | scispace.com |
| 80 °C | Ring-closure to form 3-substituted pyrimidin-4-ones | acs.org |
| 85 °C | Buchwald-Hartwig amination for pyrimidin-2-amine derivatives | nih.gov |
Stereoselective Synthesis of Chiral Analogues (if applicable)
The parent molecule, this compound, is achiral. However, the synthesis of chiral analogues, where stereocenters are introduced on substituents attached to either the benzoate or pyrimidine ring, is highly relevant for drug discovery. Stereoselective synthesis allows for the preparation of single enantiomers, which is often crucial as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
A convergent synthetic strategy is often employed for creating libraries of chiral analogues. beilstein-journals.org This involves the independent synthesis of a chiral building block and the core heterocyclic structure, followed by their coupling in a late-stage step. For instance, a stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of a pyrimidine-related core has been developed. beilstein-journals.org This route allows for the efficient preparation of 4-substituted analogues with well-defined three-dimensional structures.
Key reactions in such syntheses often include diastereoselective reductions or the use of chiral auxiliaries or catalysts. For example, the stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a key fragment in some quinoline (B57606) antibacterial agents, was achieved through a one-pot reduction and regioselective cyclization of an azidoditosyl derivative. researchgate.net Such chiral amines could then be coupled to a pre-functionalized pyrimidine-benzoate scaffold. The synthesis of complex natural product-based chimeras, such as those involving gibberellins (B7789140) and diaminopyrimidines, further demonstrates the advanced stereoselective methods available for creating structurally diverse and complex chiral molecules based on a pyrimidine core. nih.gov
Asymmetric Catalysis in Derivatization
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is often crucial for biological activity. While specific reports on the asymmetric derivatization of this compound are not extensively documented, the methodologies applied to analogous pyrimidine and N-heterocyclic systems provide a clear blueprint for potential synthetic routes. These strategies primarily involve the use of chiral transition metal catalysts to control the stereochemical outcome of reactions on or adjacent to the pyrimidine core.
Key research findings in the asymmetric catalysis of related heterocyclic systems include:
Reductive Dearomatization: A highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been developed. nih.gov This method provides access to chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities (up to 98% ee). nih.gov The process demonstrates that even complex, multi-nitrogen heterocyclic systems can be selectively reduced to chiral products. nih.gov
Tandem Dearomatization/Allylic Alkylation: A one-pot, multi-step process has been reported for the C-3 allylic alkylation of pyridines. This involves an initial iridium(I)-catalyzed dearomative 1,2-hydrosilylation, followed by a palladium-catalyzed asymmetric allylic alkylation. acs.org This approach successfully transforms pyridines into valuable N-protected tetrahydropyridines with outstanding enantioselectivity (up to 97% ee), overcoming the inherent nucleophilic selectivity of the aromatic starting material. acs.org
Enantioselective Conjugate Addition: A chiral-at-metal rhodium catalyst has been employed for the enantioselective conjugate addition of 2-arylimidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles. The reaction proceeds under mild conditions in ethanol and provides products with exceptionally high enantioselectivity (er > 99:1) using very low catalyst loadings (down to 0.1 mol %). nih.gov This methodology has also been successfully applied to imidazopyrimidine substrates. nih.gov
These state-of-the-art catalytic systems highlight the potential for creating chiral centers in derivatives of this compound, for instance, by reduction of the pyrimidine ring or by functionalization of substituents attached to it.
Table 1: Examples of Asymmetric Catalysis for Pyrimidine Analogues
| Catalyst System | Reaction Type | Substrate Type | Enantioselectivity | Reference |
|---|---|---|---|---|
| Rhodium / Chiral Ligand | Reductive Dearomatization | Pyrazolo[1,5-a]pyrimidines | Up to 98% ee | nih.gov |
| Iridium(I) / Palladium(0) | Dearomatization / Allylic Alkylation | Pyridines | Up to 97% ee | acs.org |
| Chiral Rhodium Complex | Conjugate Addition | Imidazopyrimidines | >99:1 er | nih.gov |
Chiral Auxiliary Approaches
Chiral auxiliary-mediated synthesis is a classic and reliable strategy for controlling stereochemistry. In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily attached to an achiral substrate. thieme-connect.com The auxiliary then directs the stereochemical course of a subsequent reaction, after which it can be cleaved and often recovered. thieme-connect.com This method is particularly useful for diastereoselective reactions, where the formation of one diastereomer is favored over another.
While direct applications to this compound are not prominent in the literature, related strategies demonstrate the utility of this approach for pyrimidine derivatives:
Diastereoselective Synthesis: Functionalized spiro[carbazole-3,5′-pyrimidines] have been synthesized with high diastereoselectivity through a multicomponent reaction catalyzed by CuSO₄. rsc.orgrsc.org This reaction proceeds via a domino Diels-Alder reaction, where the stereochemistry is controlled during the formation of the complex spirocyclic system. rsc.orgrsc.org
Chiral Resolution: In cases where a racemic mixture is formed, chiral auxiliaries can be used as resolving agents. A notable example is the resolution of a racemic pyrimidinyl trans-cyclopropane carboxylic acid. acs.org Crystalline diastereomeric salts were formed using chiral bases like (+)-abietylamine or (S)-1-(1-naphthyl)ethylamine, which could then be separated by recrystallization to isolate the desired enantiomer. acs.org
Auxiliary-Mediated Reactions: The use of amino acid derivatives, such as those from valine or tert-leucine, as chiral auxiliaries is a well-established method. thieme-connect.com For example, they have been used to control the stereoselective synthesis of chiral cyclohexanone (B45756) derivatives. thieme-connect.com Another powerful application is the use of chiral sulfinamides, which can act as auxiliaries in the diastereoselective addition of nucleophiles to imines. thieme-connect.com These principles are broadly applicable to the synthesis of complex chiral molecules containing a pyrimidine ring.
Table 2: Chiral Auxiliary Strategies in Heterocyclic Chemistry
| Auxiliary Type | Application | Substrate/Product Type | Outcome | Reference |
|---|---|---|---|---|
| Chiral Base (e.g., (+)-abietylamine) | Chiral Resolution | Pyrimidinyl cyclopropane (B1198618) carboxylic acid | Separation of enantiomers via diastereomeric salts | acs.org |
| Valine-derived amides | Diastereoselective Synthesis | Cyclohexanone derivatives | High stereoselectivity | thieme-connect.com |
| L-proline | Chiral Auxiliary-Mediated Synthesis | Chiral-at-rhodium catalysts | Formation of enantiomerically pure catalysts | rsc.org |
Flow Chemistry and Scalable Synthesis of this compound
The transition from laboratory-scale synthesis to industrial production requires robust, safe, and efficient methodologies. Flow chemistry, where reagents are continuously pumped through a reactor, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. nih.govmdpi.com Its advantages over traditional batch processing include superior heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward automation and scalability. mdpi.com
The synthesis of this compound and its congeners can benefit significantly from these advanced manufacturing techniques. Scalable syntheses of pyrimidine-based compounds have been demonstrated using both batch and flow processes.
Scalable Batch Syntheses: Practical, scalable routes to key pyrimidine intermediates have been developed. An efficient SNAr (nucleophilic aromatic substitution) approach enables the synthesis of a wide range of 2-aryl and 2-alkyl pyrimidines at room temperature without the need for precious metal catalysts, making the process cost-effective and suitable for large-scale production. organic-chemistry.org Similarly, a scalable route to 4-substituted 5-bromo-6-methylpyrimidines, which are valuable building blocks for cross-coupling reactions, has been reported. researchgate.net
Continuous Flow Synthesis of APIs: The utility of flow chemistry has been proven in the multi-step synthesis of complex pyrimidine-containing APIs. The kinase inhibitor Imatinib, which features a substituted phenyl-aminopyrimidine core, has been synthesized using a one-flow system that integrates multiple reaction and purification steps, demonstrating the power of this technology to streamline complex manufacturing processes. mdpi.com The synthesis of Ribociclib, another kinase inhibitor, was achieved using a two-step continuous flow procedure, highlighting the adaptability of flow systems. nih.gov
Integrated Flow Systems: For the synthesis of complex heterocyclic systems, integrated flow technology offers significant advantages. A sustainable synthesis of polyfluoro-substituted benzo rsc.orgfigshare.comimidazo[1,2-a]pyrimidine derivatives was developed using an integrated flow system that significantly shortened reaction times. The success of a gram-scale synthesis underscored the method's scalability and potential for industrial application. acs.org
These examples demonstrate that the principles of flow chemistry and other scalable methods are directly applicable to the manufacturing of this compound, particularly if it is an intermediate for a more complex target molecule.
Table 3: Flow Chemistry Parameters for the Synthesis of Imatinib
| Step | Reaction | Conditions | Residence Time | Overall Yield | Reference |
|---|---|---|---|---|---|
| 1 | Amide Coupling | 150 °C | 30 min | 32% (overall) | mdpi.com |
| 2 | In-line Purification | Resin Scavengers | - | mdpi.com | |
| 3 | Final C-N Coupling | 150 °C | - | mdpi.com |
Chemical Transformations and Derivatization Studies of Methyl 3 Pyrimidin 4 Yl Benzoate
Functional Group Interconversions on the Pyrimidine (B1678525) Ring
The pyrimidine ring in methyl 3-(pyrimidin-4-yl)benzoate is generally electron-deficient, which influences its reactivity towards various reagents. Electrophilic substitution on the pyrimidine ring is challenging but can be achieved under specific conditions, typically at the C-5 position, especially when activating groups are present. researchgate.net Nucleophilic substitution, particularly at positions 2, 4, and 6, is a more common transformation.
Halogenation and Nitro-Substitution Reactions
Direct halogenation of the pyrimidine ring in compounds analogous to this compound can be accomplished using various halogenating agents. For instance, the halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using N-halosuccinimides. While specific studies on the direct halogenation of this compound are not widely reported, the reactivity of similar pyrimidine systems suggests that such transformations are feasible.
Nitro-substitution on the pyrimidine ring itself is generally difficult due to the ring's electron-deficient nature. researchgate.net No specific examples of direct nitro-substitution on the pyrimidine moiety of this compound have been documented in the reviewed literature.
Amination and Alkylation of Pyrimidine Nitrogen
The amination of pyrimidine rings, particularly those bearing a leaving group such as a chlorine atom, is a well-established transformation. In a study on the amination of 4-chloropyrrolopyrimidines, it was found that the reaction with anilines proceeds efficiently in water with acid catalysis. nih.govpreprints.orgacs.org This suggests that a halo-derivative of this compound could readily undergo amination. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines under microwave conditions yields the corresponding 2-anilinopyrimidines. researchgate.net
Alkylation of the pyrimidine nitrogen atoms is another key derivatization strategy. While direct N-alkylation of this compound is not extensively documented, studies on related pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, have shown that alkylation can be achieved at the N1 position using various alkylating agents in the presence of a base. rsc.org
Modifications on the Benzoate (B1203000) Moiety
The benzoate portion of this compound offers multiple sites for chemical modification, including the ester functional group and the aromatic ring.
Ester Hydrolysis and Amidation Reactions
The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-(pyrimidin-4-yl)benzoic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water. rsc.org The resulting carboxylic acid is a versatile intermediate for further derivatization.
The hydrolysis of a related compound, methyl 3-((2,6-dichloropyrimidin-4-yl)oxy)benzoate, has been reported, although it presented some challenges, making the direct use of the corresponding benzoic acid a more practical route in some synthetic pathways. wits.ac.zagoogle.com
Once the carboxylic acid is obtained, it can be converted to a wide range of amides through reaction with various amines. Amidation reactions are typically facilitated by coupling agents such as EDCI/HOBt or by converting the carboxylic acid to a more reactive species like an acyl chloride. For example, 3-((2,6-dichloropyrimidin-4-yl)oxy)benzoic acid has been successfully coupled with anilines and aminopyridines to give the corresponding benzamides in yields ranging from 22-99%. wits.ac.za
Table 1: Examples of Amidation Reactions of Benzoic Acid Derivatives
| Starting Benzoic Acid | Amine | Coupling Conditions | Product | Yield (%) | Reference |
| 3-((2,6-Dichloropyrimidin-4-yl)oxy)benzoic acid | p-Toluidine | Not specified | 3-((2,6-Dichloropyrimidin-4-yl)oxy)-N-(p-tolyl)benzamide | Not specified | wits.ac.za |
| 3-((2,6-Dichloropyrimidin-4-yl)oxy)benzoic acid | 4-Bromoaniline | Not specified | N-(4-Bromophenyl)-3-((2,6-dichloropyrimidin-4-yl)oxy)benzamide | Not specified | wits.ac.za |
| Benzoic acid | Various anilines and aminopyridines | Optimized | Corresponding benzamides | 22-99 | wits.ac.za |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The pyrimidin-4-yl group is an electron-withdrawing group, which will direct incoming electrophiles to the meta-positions relative to itself (positions 2, 4, and 6 of the benzoate ring). The ester group is also deactivating and a meta-director. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the ester group, and meta to the pyrimidine ring.
A common example of electrophilic aromatic substitution is nitration. The nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids predominantly yields methyl 3-nitrobenzoate. aiinmr.commnstate.edursc.orgyoutube.com This suggests that the nitration of this compound would likely result in the introduction of a nitro group at the 5-position of the benzoate ring.
Table 2: Typical Conditions for Nitration of Methyl Benzoate
| Substrate | Reagents | Temperature | Major Product | Reference |
| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | 0-15 °C | Methyl 3-nitrobenzoate | rsc.orgyoutube.com |
Synthesis of Libraries of Pyrimidine-Benzoate Analogues
This compound and its derivatives are valuable starting materials for the synthesis of compound libraries for drug discovery and other applications. The functional handles on both the pyrimidine and benzoate moieties allow for diverse structural modifications.
For instance, libraries of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized, some of which incorporate benzoic acid or benzoate functionalities. nih.gov One approach involves the coupling of a substituted pyrimidine with a benzoic acid derivative, followed by further diversification. researchgate.net While no libraries have been explicitly reported starting from this compound itself, the chemical space is accessible through the reactions described above. The synthesis of N-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)benzamide derivatives highlights the potential for creating diverse libraries based on a pyrimidine-aryl core. google.com
Parallel Synthesis Approaches
Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the exploration of structure-activity relationships (SAR). While direct, large-scale parallel synthesis studies specifically detailing the derivatization of this compound are not extensively documented in publicly available literature, the principles can be readily applied. The core concept involves the reaction of a common intermediate, in this case, 3-(pyrimidin-4-yl)benzoic acid, with a diverse set of building blocks in a spatially separated manner.
A common approach involves the conversion of the carboxylic acid of 3-(pyrimidin-4-yl)benzoic acid to an activated species, such as an acid chloride or an active ester, followed by parallel amidation with a library of amines. This strategy allows for the introduction of a wide range of substituents at this position, leading to a library of amides with varying steric and electronic properties.
For instance, a representative parallel synthesis workflow could involve:
Activation: Reaction of 3-(pyrimidin-4-yl)benzoic acid with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in an array of reaction vessels. rsc.org
Diversification: Addition of a diverse set of primary and secondary amines to each vessel.
Work-up and Purification: Parallel work-up and purification techniques, such as solid-phase extraction (SPE) or automated flash chromatography, to isolate the final products.
This approach has been successfully employed for the synthesis of libraries of other pyrimidine-containing carboxamides, demonstrating its feasibility for the target compound. researchgate.net
Table 1: Representative Amines for Parallel Amide Synthesis
| Amine Name | Chemical Structure |
| Cyclopentylamine | C₅H₁₁N |
| Morpholine | C₄H₉NO |
| 4-Fluoroaniline | C₆H₆FN |
| Piperidine | C₅H₁₁N |
| Benzylamine | C₇H₉N |
Solid-Phase Organic Synthesis (SPOS) Techniques
Solid-phase organic synthesis (SPOS) offers significant advantages for the synthesis of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. The pyrimidine scaffold has been successfully utilized in SPOS to generate diverse libraries of compounds. nih.govpsu.edu
For the derivatization of this compound, a common strategy would involve the immobilization of the parent carboxylic acid, 3-(pyrimidin-4-yl)benzoic acid, onto a solid support. The ester group of the title compound can be hydrolyzed to the corresponding carboxylic acid for this purpose. A variety of resins with suitable linkers, such as the Rink amide resin, can be employed. nih.gov
A typical SPOS workflow for generating a library of amides would be:
Immobilization: The carboxylic acid of 3-(pyrimidin-4-yl)benzoic acid is coupled to an amino-functionalized solid support (e.g., Rink amide resin) using standard peptide coupling reagents.
Derivatization on Solid Support: The pyrimidine ring, now attached to the solid phase, can be subjected to various chemical transformations. For example, if a halo-pyrimidine precursor was used, Suzuki or other cross-coupling reactions could be performed on the resin-bound material.
Cleavage: After the desired transformations, the final products are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the target amide library. nih.gov
This approach has been effectively used for the synthesis of N-(pyrimidin-2-yl)amino acid amides, showcasing the utility of SPOS for creating libraries of pyrimidine derivatives. nih.gov
Chemo-selectivity and Regio-selectivity in Complex Synthetic Pathways
The pyrimidine ring presents multiple reactive sites, making chemo- and regio-selectivity critical considerations in its functionalization. The electronic nature of the pyrimidine ring, with its electron-deficient nitrogen atoms, influences the reactivity of its substituents.
In the context of this compound, the primary sites for further functionalization are the carbon atoms of the pyrimidine ring (positions 2, 5, and 6) and the ester group on the phenyl ring.
Regio-selectivity in Halogenated Pyrimidines:
A common strategy for introducing diversity onto the pyrimidine ring is through the use of halogenated precursors. For example, starting with a dihalopyrimidine allows for sequential, regioselective functionalization. In 2,4-dichloropyrimidines, nucleophilic aromatic substitution (SNAr) reactions and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, generally occur preferentially at the C4 position. mdpi.comthieme-connect.de This selectivity is attributed to the higher electrophilicity and more favorable oxidative addition of palladium at the C4-Cl bond. mdpi.comthieme-connect.de However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky N-heterocyclic carbene (NHC) ligands in palladium catalysis has been shown to invert the typical C4 selectivity in favor of the C2 position in some cases. nih.gov
Chemo-selectivity:
Chemo-selectivity becomes crucial when multiple reactive functional groups are present in the molecule. For this compound, a key challenge is to selectively modify the pyrimidine ring without affecting the methyl ester group.
Reactions at the Pyrimidine Ring: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) on a halogenated pyrimidine precursor to this compound can be performed with high chemo-selectivity, leaving the ester group intact.
Reactions at the Ester Group: Conversely, the methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH) without affecting the pyrimidine ring. This carboxylic acid can then be activated and coupled with amines or alcohols to form amides or other esters, respectively.
The ability to control both regio- and chemo-selectivity allows for the systematic and predictable synthesis of complex derivatives of this compound.
Table 2: Regio-selective Reactions on Dihalopyrimidine Precursors
| Reaction Type | Precursor | Reagent/Catalyst | Major Product Position |
| Suzuki Coupling | 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | C4-Phenyl |
| Nucleophilic Aromatic Substitution | 2,4-Dichloropyrimidine | Secondary Amine | C4-Amino |
| Thiolation | 2,4-Dihalopyrimidine | Thiol, Pd-NHC catalyst | C2-Thioether |
Click Chemistry Applications for Functionalization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a leading strategy for the efficient and modular functionalization of molecules due to its high yields, mild reaction conditions, and broad functional group tolerance. rsc.org
To apply click chemistry to this compound, either an azide (B81097) or a terminal alkyne functionality must be introduced into the molecule. This can be achieved through various synthetic routes. For example, a precursor such as 3-(pyrimidin-4-yl)aniline (B100853) could be converted to an azide, or a halogenated pyrimidine precursor could be functionalized with a terminal alkyne via a Sonogashira coupling.
Once the "clickable" handle is installed, the pyrimidine-containing building block can be readily conjugated with a wide array of molecules, including fluorescent dyes, biotin, peptides, and other drug fragments that bear the complementary azide or alkyne group. This approach is highly valuable for creating bioconjugates and for the rapid assembly of complex molecular architectures.
The CuAAC reaction is typically catalyzed by a Cu(I) species, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. rsc.org The use of ligands can further enhance the efficiency of the reaction.
Table 3: Components for Click Chemistry Functionalization
| Pyrimidine Building Block | Complementary Click Partner | Resulting Linkage |
| Methyl 3-(pyrimidin-4-yl with alkyne)benzoate | Azide-functionalized molecule | 1,2,3-Triazole |
| Methyl 3-(pyrimidin-4-yl with azide)benzoate | Alkyne-functionalized molecule | 1,2,3-Triazole |
Advanced Spectroscopic and Chromatographic Characterization in Research of Methyl 3 Pyrimidin 4 Yl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure in solution. For a compound like Methyl 3-(pyrimidin-4-yl)benzoate, a full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D techniques, would be required for a complete structural assignment.
¹H NMR and ¹³C NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. The pyrimidine (B1678525) and benzoate (B1203000) rings contain a set of aromatic protons, each with a characteristic chemical shift and coupling pattern. The methyl ester group would be identifiable as a singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would have a characteristic downfield shift (typically >160 ppm). The aromatic carbons of both the pyrimidine and benzoate rings would appear in the 120-160 ppm range, with their precise shifts influenced by the nitrogen atoms in the pyrimidine ring and the ester group on the benzoate ring.
Predicted NMR Data: In the absence of experimental data, computational prediction tools can offer an estimate of the NMR chemical shifts. However, these predictions are based on algorithms and may not fully capture the nuanced electronic effects within the molecule.
Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine-H2 | ~9.2 | ~158 |
| Pyrimidine-H5 | ~7.8 | ~118 |
| Pyrimidine-H6 | ~8.9 | ~157 |
| Benzoate-H2 | ~8.6 | ~132 |
| Benzoate-H4 | ~8.2 | ~134 |
| Benzoate-H5 | ~7.7 | ~129 |
| Benzoate-H6 | ~8.2 | ~130 |
| O-CH₃ | ~3.9 | ~53 |
| C=O | - | ~166 |
| Benzoate-C1 | - | ~131 |
| Benzoate-C3 | - | ~138 |
| Pyrimidine-C4 | - | ~164 |
Note: These are estimated values and require experimental verification.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals, a series of two-dimensional NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify which protons are adjacent to each other on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be critical in establishing the connectivity between the pyrimidine and benzoate rings.
Without experimental data, a detailed analysis and data table for these 2D techniques cannot be provided.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the exact mass of this compound. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The expected exact mass can be calculated from the molecular formula (C₁₂H₁₀N₂O₂).
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites or Degradation Products
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern. This "fingerprint" is invaluable for structural elucidation, particularly for identifying metabolites or degradation products in complex mixtures. The fragmentation of this compound would likely involve the loss of the methoxy (B1213986) group, the entire ester group, and fragmentation of the pyrimidine ring. However, without experimental data, the specific fragmentation pathways and resulting ion masses remain speculative.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretching vibrations, C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-H stretching and bending modes.
A detailed analysis and data table for the vibrational modes are contingent on obtaining experimental spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) provide valuable insights into the extent of conjugation and the nature of the chromophores present in the molecule.
The structure of this compound, featuring a pyrimidine ring linked to a benzoate moiety, contains a conjugated system of π-electrons. This conjugation is expected to give rise to characteristic π → π* transitions in the UV-Vis spectrum. The benzene (B151609) and pyrimidine rings are the primary chromophores. The electronic transitions are influenced by the substitution pattern and the electronic nature of the substituent groups.
While specific experimental UV-Vis data for this compound is not widely published, analysis of structurally similar compounds provides a strong indication of its expected spectral characteristics. For instance, related heterocyclic compounds containing benzoate esters exhibit distinct absorption bands. In a study of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, a compound also possessing aromatic and ester functionalities, UV-Vis analysis in acetone (B3395972) revealed absorption maxima (λmax) at 316 nm and 330 nm, with corresponding molar absorptivity (ε) values of 469 and 3898 L·mol⁻¹·cm⁻¹, respectively mdpi.com. It is anticipated that this compound would display absorption bands in a similar region, likely between 250 and 350 nm, characteristic of its conjugated aromatic system. The precise λmax and ε values would be sensitive to the solvent used due to solvatochromic effects.
Table 1: Representative UV-Vis Absorption Data for a Structurally Related Compound
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | Acetone | 316 | 469 |
| 330 | 3898 |
Note: Data presented is for a structurally related compound to illustrate typical spectral values.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
For a molecule like this compound, X-ray diffraction analysis of a single crystal would reveal the conformation of the molecule in the solid state, including the dihedral angle between the pyrimidine and benzoate rings. This parameter is particularly important as it influences the degree of electronic conjugation between the two aromatic systems.
Although the crystal structure of this compound is not publicly available, data from the closely related compound, Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate , offers significant insight into the type of structural information that can be obtained. nih.gov In the crystal structure of this analog, the pyrimidine and phenyl rings are twisted with respect to each other, indicating a non-planar conformation. nih.gov The molecules form centrosymmetric dimers through intermolecular N—H···N hydrogen bonds. nih.gov
Table 2: Representative Crystallographic Data for a Structurally Related Compound
| Parameter | Value (for Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate) |
| Chemical Formula | C₁₃H₁₁N₃O₃ |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 5.7387 (7) |
| b (Å) | 7.9037 (10) |
| c (Å) | 13.6496 (19) |
| α (°) | 80.793 (12) |
| β (°) | 79.997 (11) |
| γ (°) | 77.426 (10) |
| Volume (ų) | 590.24 (13) |
| Z | 2 |
Note: Data presented is for a structurally related compound to illustrate typical crystallographic parameters. nih.gov
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable tools for the separation, purification, and assessment of purity of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most commonly employed techniques in this regard.
HPLC is the premier technique for the purification and purity analysis of non-volatile organic compounds. The development of a robust HPLC method is a critical step in ensuring the quality of a research compound. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach.
Method development typically involves the optimization of several parameters to achieve good separation of the target compound from any impurities or starting materials. These parameters include the choice of stationary phase (e.g., a C18 column), the composition of the mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase (if the compound has ionizable groups), the flow rate, and the detection wavelength (typically set at one of the λmax values determined by UV-Vis spectroscopy).
While a specific, validated HPLC method for this compound is not detailed in the literature, methods for structurally similar compounds provide a solid framework. For example, the analysis of Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate has been performed using a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com
Table 3: Illustrative HPLC Method Parameters for a Related Compound
| Parameter | Condition |
| Column | Reverse Phase (e.g., C18, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Modifier | Phosphoric Acid or Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a relevant λmax |
Note: This table represents typical starting conditions for method development for a compound of this class.
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of the synthesis of this compound, GC could be applicable for monitoring the presence of volatile starting materials or byproducts. The thermal stability and volatility of the compound itself would determine if it can be analyzed directly by GC.
Potential volatile byproducts in the synthesis of this compound could arise from the starting materials or from side reactions. For instance, if the synthesis involves solvents like ethanol (B145695) or methanol (B129727), GC can be used to detect their residual amounts in the final product. The choice of the GC column (e.g., a non-polar or mid-polar capillary column) and the temperature program are critical parameters for achieving good separation of volatile components.
While specific GC methods for the analysis of byproducts in the synthesis of this compound are not documented, general GC principles for the analysis of volatile organic compounds would apply. The technique is highly sensitive and can provide quantitative information about the levels of volatile impurities, which is crucial for ensuring the purity of the final compound.
Computational Chemistry and Theoretical Investigations of Methyl 3 Pyrimidin 4 Yl Benzoate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its reactivity and physical properties.
A hypothetical molecular orbital analysis for Methyl 3-(pyrimidin-4-yl)benzoate, based on similar structures, is presented below.
| Molecular Orbital | Predicted Energy (eV) | Primary Contribution |
| LUMO+1 | -0.5 | Phenyl Ring |
| LUMO | -1.5 | Pyrimidine (B1678525) & Phenyl Rings |
| HOMO | -6.8 | Pyrimidine Ring |
| HOMO-1 | -7.5 | Phenyl Ring & Ester Group |
This table is illustrative and based on theoretical calculations for analogous compounds.
Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate descriptions of ground state properties. aip.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive than DFT, are the gold standard for calculating properties like rotational barriers. aip.orgcomporgchem.com For this compound, ab initio calculations would be instrumental in accurately determining the equilibrium geometry and the energetic landscape of its ground electronic state. These calculations would likely confirm a non-planar arrangement between the phenyl and pyrimidine rings in the ground state to minimize steric hindrance. nih.govacs.org
Conformational Analysis and Potential Energy Surfaces
The three-dimensional shape of a molecule is not static, and understanding its conformational flexibility is key to understanding its interactions.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. tandfonline.commdpi.com For this compound, MD simulations could be used to model its behavior over time, providing insights into the accessible conformations and the transitions between them. mdpi.comnih.gov Such simulations would likely show that the molecule predominantly exists in a twisted conformation, with the dihedral angle between the two aromatic rings fluctuating around an equilibrium value. tandfonline.comnih.gov The solvent environment can also be included in these simulations to understand its influence on conformational preferences. tandfonline.com
The rotation around the single bond connecting the phenyl and pyrimidine rings is a key conformational feature of this compound. The torsional angle, which defines the relative orientation of these two rings, is governed by a balance of steric and electronic effects. plos.orgacs.org Studies on similar biaryl systems show that the most stable conformation is typically non-planar, with a torsional angle between 30° and 50°. nih.gov The energy barriers to rotation through planar (0°) and perpendicular (90°) conformations are critical for understanding the molecule's conformational dynamics. comporgchem.combiomedres.us
A plausible potential energy surface for the rotation around the phenyl-pyrimidine bond is summarized below.
| Torsional Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 2.5 - 4.0 | Planar (Transition State) |
| ~40 | 0 | Twisted (Ground State) |
| 90 | 1.5 - 2.5 | Perpendicular (Transition State) |
| 140 | 0 | Twisted (Ground State) |
| 180 | 2.5 - 4.0 | Planar (Transition State) |
This table presents hypothetical data based on computational studies of substituted biphenyls and aryl-heterocycles. comporgchem.comacs.orgnih.gov
Prediction of Spectroscopic Properties from First Principles
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.
Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic excitations. researchgate.net For this compound, TD-DFT calculations would likely predict π-π* transitions responsible for strong absorptions in the UV region, with the exact wavelengths depending on the degree of conjugation between the two rings. bohrium.comscialert.net
Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.netresearchgate.net These predictions can be invaluable for assigning signals in experimental NMR spectra and for confirming the proposed structure. liverpool.ac.ukosti.govacs.org Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT, providing a theoretical vibrational spectrum that can be compared with experimental results. researchgate.netresearchgate.net
Rational Design of Novel Analogues through Virtual Screening
The rational design of novel analogues of this compound is a key step in optimizing its potential as a therapeutic agent. Virtual screening techniques offer a powerful, high-throughput approach to identify new molecules with enhanced activity, selectivity, and pharmacokinetic profiles. This process typically involves the screening of large compound libraries against a validated biological target.
The core structure of this compound, featuring a pyrimidine ring linked to a benzoate (B1203000) moiety, serves as a versatile scaffold. The pyrimidine ring is a well-known pharmacophore present in numerous approved drugs, often engaging in crucial hydrogen bonding interactions with protein targets. The benzoate group offers a site for modification to fine-tune properties such as solubility, metabolic stability, and target affinity.
In a hypothetical virtual screening workflow, a three-dimensional model of a relevant biological target would be utilized. This could be a kinase, a receptor, or an enzyme implicated in a particular disease pathway. Large chemical databases, such as ZINC or ChEMBL, containing millions of commercially available or synthetically feasible compounds, would be computationally screened. The screening process would prioritize compounds that exhibit favorable docking scores, indicating a high predicted binding affinity for the target. Key interaction patterns, such as hydrogen bonds with specific amino acid residues and favorable hydrophobic contacts, would be used as filters to refine the hit list.
For instance, analogues could be designed by introducing various substituents on the pyrimidine or benzoate rings. Modifications could include the addition of hydrogen bond donors or acceptors, hydrophobic groups, or moieties that can form specific interactions with the target's binding site. The goal is to identify analogues that not only bind with high affinity but also possess drug-like properties, as predicted by computational models for absorption, distribution, metabolism, and excretion (ADMET).
Table 1: Hypothetical Analogues of this compound for Virtual Screening
| Analogue ID | Modification on Pyrimidine Ring | Modification on Benzoate Ring | Rationale |
| MPB-A1 | 2-amino group | 4-fluoro substituent | Enhance hydrogen bonding and improve metabolic stability. |
| MPB-A2 | 2,6-dimethyl groups | None | Increase hydrophobicity and van der Waals interactions. |
| MPB-A3 | 5-chloro substituent | 4-methoxy group | Modulate electronic properties and improve solubility. |
| MPB-A4 | 2-methylamino group | 4-sulfonamide group | Introduce additional hydrogen bonding and polar interactions. |
This table presents hypothetical analogues and the rationale for their design in a virtual screening context. The data is illustrative and not based on published experimental results for this specific compound.
Ligand-Protein Docking and Molecular Dynamics Simulations of Compound-Target Interactions
Following the identification of potential analogues through virtual screening, ligand-protein docking and molecular dynamics (MD) simulations are employed to gain a more detailed and dynamic understanding of the compound-target interactions. These computational techniques are crucial for validating the binding poses predicted by virtual screening and assessing the stability of the ligand-protein complex over time.
Molecular docking studies would involve placing the most promising analogues, as well as the parent compound this compound, into the binding site of the target protein. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose. The resulting docking scores provide a quantitative estimate of the binding affinity. The analysis of the docked poses would reveal key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that contribute to the binding.
To further investigate the stability of these interactions, MD simulations would be performed on the top-ranked ligand-protein complexes. An MD simulation treats the atoms and bonds of the system as a collection of interacting particles and simulates their movements over time by solving Newton's equations of motion. This provides a dynamic view of the complex, allowing for the assessment of conformational changes in both the ligand and the protein upon binding.
Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, the persistence of specific hydrogen bonds and other interactions throughout the simulation can be monitored, providing crucial insights into the determinants of binding affinity and selectivity. The binding free energy of the ligand-protein complex can also be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), offering a more accurate prediction of the binding affinity than docking scores alone.
Table 2: Illustrative Ligand-Protein Interaction Data from a Hypothetical Docking Study
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |
| This compound | Kinase X | -8.5 | Lys72, Asp184 | Hydrogen Bond, Pi-Pi Stacking |
| MPB-A1 | Kinase X | -9.2 | Lys72, Asp184, Glu91 | Hydrogen Bond, Pi-Pi Stacking |
| MPB-A2 | Kinase X | -8.1 | Val57, Leu135 | Hydrophobic Interaction |
| MPB-A3 | Kinase X | -8.8 | Lys72, Asp184, Thr88 | Hydrogen Bond, Halogen Bond |
This table provides illustrative data from a hypothetical molecular docking study. The target protein, docking scores, and interacting residues are for exemplary purposes and are not derived from published experimental data for this compound.
Molecular Interactions and Biological Target Engagement Studies of Methyl 3 Pyrimidin 4 Yl Benzoate Non Clinical Focus
Enzyme Inhibition Assays and Kinetics (Cell-Free and In Vitro)
No publicly available studies were identified that have investigated the enzyme inhibitory activity of Methyl 3-(pyrimidin-4-yl)benzoate. Therefore, data for the following subsections are unavailable.
Determination of IC50 and Ki Values
There are no reported IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against any enzyme.
Mechanism of Inhibition: Competitive, Non-Competitive, Uncompetitive
Without experimental data from enzyme kinetic studies, the mechanism by which this compound might inhibit an enzyme (i.e., competitive, non-competitive, or uncompetitive) cannot be determined.
Receptor Binding Studies in Recombinant Systems
No research detailing the interaction of this compound with any specific receptors in recombinant systems has been published.
Radioligand Binding Assays for Receptor Affinity (Kd)
There are no published radioligand binding assays that have determined the dissociation constant (Kd) of this compound for any receptor.
Saturation and Competition Binding Analyses
In the absence of primary binding studies, no saturation or competition binding analyses involving this compound are available.
Cellular Target Engagement in In Vitro Models (Excluding Mammalian Cell Lines for Efficacy/Toxicity)
No studies on the cellular target engagement of this compound in non-mammalian in vitro models have been found in the public scientific literature.
No Publicly Available Research Data for this compound Limits In-Depth Analysis
Despite a comprehensive search of scientific databases and literature, there is a significant lack of publicly available research on the specific chemical compound This compound . Consequently, a detailed analysis of its molecular interactions, biological target engagement, structure-activity relationships, and mechanistic properties, as requested, cannot be provided at this time.
The performed searches for "this compound" and its associated CAS number (249978-68-9) across various scientific search engines and databases did not yield any specific studies that would fulfill the detailed requirements of the proposed article outline. The search results were primarily limited to chemical supplier listings and very general discussions of related but distinct molecules.
Information was found for structurally similar compounds, such as "Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate," which is a known impurity of the drug Nilotinib. However, the biological and molecular characteristics of this and other related compounds cannot be extrapolated to "this compound" without specific experimental data.
Therefore, the following sections of the requested article cannot be developed due to the absence of relevant scientific findings:
Mechanistic Elucidation of Observed Molecular Effects (e.g., Enzyme Allosteric Modulation, DNA Intercalation)
Without dedicated research on "this compound," any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary to elucidate the specific molecular and biological properties of this compound.
Advanced Analytical Methods for Detection and Quantification in Research Settings
Chromatographic-Mass Spectrometric (LC-MS/MS) Method Development
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in complex mixtures due to its superior sensitivity and selectivity. An LC-MS/MS method for Methyl 3-(pyrimidin-4-yl)benzoate would involve chromatographic separation on a reversed-phase column followed by detection using a mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
The primary goal of sample preparation is to isolate this compound from the sample matrix (e.g., plasma, tissue homogenates, or reaction mixtures), concentrate it, and remove interferences that could suppress the instrument's signal. chromatographyonline.com The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the sample matrix.
Commonly employed techniques for pyrimidine (B1678525) derivatives include:
Protein Precipitation (PPT): This is a rapid method for removing proteins from biological samples, typically using a cold organic solvent like acetonitrile (B52724) or methanol (B129727). It is often used for its simplicity but may provide less clean extracts compared to other methods.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For a compound like this compound, a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) would be used to extract the analyte from an aqueous sample. pH adjustment of the aqueous phase can be critical to ensure the analyte is in a neutral state to maximize its partitioning into the organic layer.
Solid-Phase Extraction (SPE): SPE provides cleaner sample extracts by utilizing a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent. For this compound, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be employed, taking advantage of the basicity of the pyrimidine nitrogen atoms. chromatographyonline.com
The following table outlines potential sample preparation protocols for analyzing pyrimidine derivatives, which could be adapted for this compound.
| Extraction Technique | Sample Matrix | Procedure Example | Recovery % (Typical) | Reference |
| Protein Precipitation | Plasma | Add 3 volumes of cold acetonitrile with internal standard to 1 volume of plasma. Vortex and centrifuge at 10,000 x g for 10 min. Evaporate supernatant and reconstitute. | 85-105% | nih.gov |
| Liquid-Liquid Extraction | Urine | Adjust sample pH to 9.0. Add 5 mL of methyl tert-butyl ether. Vortex and centrifuge. Transfer organic layer and evaporate to dryness. Reconstitute in mobile phase. | 90-110% | chromatographyonline.com |
| Solid-Phase Extraction | Tissue Homogenate | Condition a C18 SPE cartridge. Load the sample. Wash with 5% methanol in water. Elute with acetonitrile. Evaporate and reconstitute. | >95% | chromatographyonline.com |
This table presents illustrative data for analogous compounds.
In drug discovery, high-throughput screening (HTS) is used to test large libraries of compounds for activity against a biological target. bmglabtech.com LC-MS/MS-based HTS assays are valuable for their ability to directly measure the concentration of a test compound or a product of an enzymatic reaction. acs.orgnih.gov For screening libraries containing pyrimidine-based compounds like this compound, the development of a rapid and robust LC-MS/MS method is essential.
Key considerations for HTS method development include:
Speed: Utilizing ultra-high-performance liquid chromatography (UHPLC) with short columns and fast gradient elution profiles can significantly reduce run times, often to less than a minute per sample. researchgate.net
Automation: Integration with robotic liquid handling systems for sample preparation in 96- or 384-well plates is standard. bmglabtech.com
Robustness: The method must be rugged enough to handle thousands of samples without significant performance degradation. This involves using optimized mobile phases and column chemistries that minimize matrix effects and carryover. mdpi.com
The table below shows typical parameters for a high-throughput LC-MS/MS assay for small molecule screening.
| Parameter | Setting | Purpose | Reference |
| LC System | UHPLC | Fast separation | researchgate.net |
| Column | C18, 1.7 µm, 2.1 x 50 mm | Reversed-phase separation | researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for good peak shape and ionization | acs.org |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution | acs.org |
| Gradient | 5% to 95% B in 0.8 min | Rapid elution of analytes | mdpi.com |
| Flow Rate | 0.6 mL/min | High flow for speed | researchgate.net |
| Injection Volume | 1-5 µL | Small volume to minimize matrix load | rsc.org |
| MS Detector | Triple Quadrupole | High selectivity and sensitivity (MRM mode) | researchgate.netnih.gov |
| Ionization Mode | Positive Electrospray (ESI+) | Suitable for basic nitrogen heterocycles | rsc.org |
This table presents illustrative data for analogous compounds.
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and cost-effective alternative for the analysis of redox-active molecules. The pyrimidine ring in this compound is electrochemically active, making it a suitable candidate for these techniques. researchgate.netpsu.edu
Voltammetry measures the current response of a substance to a controlled potential sweep. Techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful for investigating the oxidation and reduction behavior of compounds. mdpi.comkoreascience.or.kr For this compound, these methods could be used to determine its redox potentials, providing insight into its electronic properties and potential involvement in redox-based biological processes. The reduction of the pyrimidine ring is a well-documented process. psu.edukoreascience.or.kr
Studies on similar pyrimidine derivatives using a glassy carbon electrode have shown irreversible reduction processes. koreascience.or.kr The peak potential is often pH-dependent, reflecting the involvement of proton transfer steps in the electrochemical reaction. researchgate.net
| Technique | Electrode | pH | Observed Process | Potential Range (vs. Ag/AgCl) | Reference |
| Cyclic Voltammetry | Glassy Carbon | 7.4 (PBS) | Irreversible Reduction | -0.8 to -1.5 V | mdpi.comkoreascience.or.kr |
| Differential Pulse Voltammetry | Hanging Mercury Drop | 4.6 (Acetate Buffer) | Reduction of Pyrimidine Ring | -0.9 to -1.2 V | researchgate.netpsu.edu |
| Cyclic Voltammetry | Glassy Carbon | DMF / TBAP | Reversible Oxidation/Reduction | +0.2 to -1.8 V | koreascience.or.kr |
This table presents illustrative data for analogous compounds.
Amperometric detection, often coupled with HPLC, provides high sensitivity for quantifying electroactive species. In this setup, a constant potential is applied to the working electrode, and the current generated by the oxidation or reduction of the analyte is measured as it elutes from the HPLC column. nih.gov This approach could be applied to this compound by setting the detector potential at a value sufficient to cause its reduction. The high sensitivity of amperometry could allow for detection at very low concentrations, which is advantageous for applications like trace analysis in environmental samples or biological fluids. nih.gov
Spectrophotometric and Fluorometric Assay Development
Optical methods, including spectrophotometry and fluorometry, are widely used in research for their simplicity and high throughput.
For a compound containing chromophores like the pyrimidine and benzoate (B1203000) rings, UV-Vis spectrophotometry is a straightforward method for quantification in simple solutions. researchgate.netnih.gov The method is based on the Beer-Lambert law, where the absorbance of the analyte is directly proportional to its concentration. An assay would involve determining the wavelength of maximum absorbance (λmax) for this compound and then measuring the absorbance of samples at this wavelength. For pyrimidine derivatives, λmax values are typically observed in the UV range, often around 275 nm. nih.gov
While this compound is not expected to be natively fluorescent, fluorometric assays could be developed. One approach is through fluorescence quenching, where the analyte interacts with a fluorescent probe, causing a decrease in fluorescence intensity. rsc.org Alternatively, a derivatization reaction could be employed to attach a fluorescent tag to the molecule. A more advanced method is the fluorescence polarization immunoassay (FPIA), a homogeneous technique that measures the change in polarization of a fluorescently labeled tracer when it is displaced from an antibody by the target analyte. researchgate.net This method is highly sensitive and suitable for HTS. mdpi.com
| Assay Type | Principle | Typical Wavelength (nm) | Application | Reference |
| UV-Vis Spectrophotometry | Absorbance Measurement | λmax ~275 | Bulk quantification, Purity checks | nih.gov |
| Fluorescence Quenching | Analyte quenches fluorophore emission | Ex: 350 / Em: 450 | Binding studies | rsc.org |
| Fluorescence Polarization Immunoassay (FPIA) | Competitive binding of analyte and fluorescent tracer to an antibody | Ex: 485 / Em: 520 | High-throughput screening, Quantification in biofluids | researchgate.net |
This table presents illustrative data for analogous compounds.
Microfluidic and Lab-on-a-Chip Systems for Compound Analysis
The advent of microfluidics and lab-on-a-chip (LOC) technology has revolutionized analytical chemistry by miniaturizing and integrating complex laboratory processes onto a single chip. nih.govmdpi.com These systems offer numerous advantages for the analysis of compounds like "this compound," including significantly reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govresearchgate.net
While specific applications of microfluidic devices for the direct analysis of "this compound" are not extensively documented in publicly available literature, the principles and methodologies are well-established for analogous compounds, such as other small molecule kinase inhibitors and benzoate derivatives. aacrjournals.orgnih.govnih.gov An integrated microfluidic platform could be designed for the rapid analysis of "this compound" in research samples. For instance, a polydimethylsiloxane (B3030410) (PDMS)-based microfluidic device could incorporate stages for sample injection, mixing with reagents, and detection. aacrjournals.org
One potential application is in the high-throughput screening of kinase inhibitors. nih.gov Given that pyrimidine derivatives are common scaffolds in kinase inhibitor design, a microfluidic assay could be developed to assess the interaction of "this compound" with a target kinase. Such a system could automate the mixing of the compound with the kinase and a fluorescently labeled substrate, with detection of the product via on-chip electrophoresis or fluorescence imaging. researchgate.net
Furthermore, paper-based microfluidic analytical devices (µPADs) offer a low-cost and portable option for the detection of related compounds. A study on the detection of benzoic acid in food samples utilized a µPAD for a colorimetric assay. researchgate.netnih.gov A similar approach could be adapted for "this compound," where the chip's reaction zone is pre-treated with specific reagents that produce a color change upon interaction with the analyte, which can then be quantified using a portable reader or even a smartphone camera. researchgate.net
Table 1: Potential Microfluidic and Lab-on-a-Chip Applications for the Analysis of "this compound" and Related Compounds
| Analytical Platform | Application | Principle of Detection | Analyzed Compound (Example) | Reference |
| PDMS Microfluidic Chip | Kinase Inhibition Assay | Electrophoretic separation of fluorescent substrate and product | Dasatinib (BCR-ABL inhibitor) | aacrjournals.org |
| Paper-Based Microfluidic Device (µPAD) | Quantitative Colorimetric Analysis | Janovsky reaction leading to a colored product | Benzoic Acid | researchgate.net |
| Multi-Organ-on-a-Chip (MOC) | Drug Metabolism Studies | Mass Spectrometry | Various small-molecule drugs | mdpi.com |
| Microfluidic Capillary Electrophoresis | Separation and Quantification | UV/Vis or Mass Spectrometry | Tartaric, malic, and succinic acids in sodium benzoate solution | acs.org |
The development of such microfluidic systems for "this compound" would enable rapid, on-site analysis, which is particularly valuable in monitoring reaction kinetics or performing preliminary screening assays in a research laboratory.
Trace Analysis in Complex Research Matrices
The detection and quantification of "this compound" at trace levels within complex matrices, such as biological extracts or chemical reaction mixtures, necessitate highly sensitive and selective analytical methods. Techniques combining liquid chromatography with mass spectrometry (LC-MS) are particularly well-suited for this purpose.
A similar strategy could be applied to "this compound." The process would involve:
Sample Preparation: Extraction of the compound from the matrix (e.g., a cell lysate or a crude reaction mixture) using a suitable solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
Chromatographic Separation: Separation of "this compound" from other components of the extract using a C18 reversed-phase HPLC or UHPLC column. The mobile phase would likely consist of a mixture of acetonitrile and an aqueous buffer. nih.gov
Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer (MS/MS) operating in SRM mode. This involves selecting a specific precursor ion for "this compound" and monitoring for a characteristic product ion, which greatly enhances the signal-to-noise ratio and allows for accurate quantification even in the presence of a complex matrix.
Hydrophilic interaction liquid chromatography (HILIC) coupled to mass spectrometry is another powerful technique for analyzing polar compounds like pyrimidine derivatives and could be optimized for "this compound". mdpi.com
Table 2: Performance of LC-MS/MS Methods for Trace Analysis of Related Heterocyclic Compounds
| Compound Class | Matrix | Sample Preparation | LC-MS/MS Method | Limit of Quantification (LOQ) | Reference |
| Heterocyclic Aromatic Amines | Bakery Products | QuEChERS with PSA cleanup | UHPLC-MS/MS (MRM) | 0.3-4.5 µg/kg | nih.gov |
| Mutagenic Heterocyclic Amines | Meat Extracts | Tandem Solid-Phase Extraction | HPLC-APCI-MS/MS (SRM) | 0.045 µg/kg | nih.gov |
| Purines and Pyrimidines | Malaria Parasite Lysate | Protein Precipitation | IP-RP-UPLC-MS/MS (MRM) | 0.063 - 12.5 µM | nih.gov |
| Pyrimidine Derivatives | Reaction Mixtures | Direct Injection/Dilution | HPLC-MS | N/A (qualitative) | beilstein-journals.org |
The application of these advanced analytical methods would provide researchers with the necessary tools to accurately determine the concentration of "this compound" in diverse and complex research samples, facilitating a deeper understanding of its chemical and biological behavior.
Emerging Applications and Future Directions in Methyl 3 Pyrimidin 4 Yl Benzoate Research
Development as a Chemical Probe for Biological Pathways
The unique structure of Methyl 3-(pyrimidin-4-yl)benzoate, which combines a pyrimidine (B1678525) ring with a benzoate (B1203000) group, makes it a candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological pathways. While specific research on this compound as a probe is in early stages, related pyrimidine derivatives have been instrumental in this area. For instance, compounds with similar pyrimidine cores have been used to investigate biological processes by acting as selective ligands or inhibitors for specific proteins. The development of this compound as a chemical probe would involve synthesizing fluorescently-labeled or biotinylated versions to facilitate the tracking and identification of its binding partners within a cell, thereby elucidating its mechanism of action and potential therapeutic targets. ontosight.ai
Exploration in Materials Science (e.g., Metal-Organic Frameworks, Organic Electronics)
In the realm of materials science, the rigid, aromatic structure of this compound offers intriguing possibilities.
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring and the oxygen on the benzoate ester can act as coordination sites for metal ions, making it a potential ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are porous materials with applications in gas storage, separation, and catalysis. A related ligand, ethyl 4-(pyridin-4-yl)benzoate, has been noted for its use in designing MOFs. The specific geometry of this compound could lead to the formation of novel MOF structures with unique properties.
Organic Electronics: Pyrimidine derivatives are known to have applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic semiconductors. nih.govresearchgate.net The extended π-system of this compound could allow for efficient charge transport, a key property for use in these technologies. Future research could involve fabricating and testing thin films of this compound or its polymers to evaluate their electronic and photophysical properties. rasayanjournal.co.in
Role in Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The potential for hydrogen bonding through the pyrimidine nitrogens and π-π stacking interactions between the aromatic rings makes this compound a promising candidate for these studies. cymitquimica.com Research on a structurally related compound, methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate, has demonstrated its role in directing the self-assembly of metal complexes into distinct one- and two-dimensional structures. researchgate.net Similarly, investigating the self-assembly of this compound, both in solution and on surfaces, could reveal new ways to create functional nanostructures. nih.gov
Applications in Catalysis as Ligands or Organocatalysts
The electron-donating nitrogen atoms of the pyrimidine ring in this compound make it a potential ligand for transition metal catalysts. These catalysts are vital in a vast array of chemical reactions. The specific electronic and steric properties of this ligand could influence the activity and selectivity of a metal center in novel ways.
Furthermore, some heterocyclic compounds can function as organocatalysts, which are metal-free small organic molecules that can catalyze chemical reactions. While direct research is pending, the pyrimidine framework is present in some organocatalytic systems. rsc.orgresearchgate.net Exploring the catalytic activity of this compound in various organic transformations is a promising avenue for future investigation.
Integration into Drug Discovery Research as a Scaffold (Pre-clinical, conceptual, without specific disease claims or clinical data)
The pyrimidine nucleus is a common feature in many biologically active compounds and approved drugs. nih.govgsconlinepress.com This makes this compound an attractive scaffold for drug discovery programs. A scaffold is a core molecular structure upon which various chemical modifications can be made to develop new drug candidates.
Conceptually, medicinal chemists can use this compound as a starting point to synthesize a library of derivatives by modifying the benzoate and pyrimidine rings. These new compounds can then be screened for activity against a wide range of biological targets. For example, derivatives of pyrimidine are being investigated for their potential as kinase inhibitors and RXRα antagonists in pre-clinical studies. nih.govnih.gov The goal of this pre-clinical, conceptual research is to identify promising lead compounds for further development. ontosight.ai
Table 1: Potential Pre-clinical Research Areas for this compound Derivatives
| Research Area | Rationale |
| Kinase Inhibition | The pyrimidine core is a known feature in many kinase inhibitors. google.gm |
| Receptor Antagonism | Pyrimidine-based structures have shown potential as antagonists for nuclear receptors. nih.gov |
| Antimicrobial Agents | The pyrimidine scaffold is present in various compounds with antimicrobial properties. cymitquimica.comontosight.ai |
| Antiviral Agents | Certain pyrimidine derivatives interfere with viral replication processes. ontosight.ai |
This table is for conceptual illustration and does not represent clinical data.
Sustainability and Green Chemistry Aspects in Future Synthesis
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research into this compound will likely focus on developing more environmentally friendly methods for its production. nih.gov Traditional synthetic routes for pyrimidines can involve harsh reagents and generate significant waste. rasayanjournal.co.in
Green chemistry approaches aim to mitigate these issues by:
Using safer solvents, such as water or ionic liquids. rasayanjournal.co.injmaterenvironsci.com
Employing catalytic methods to reduce the amount of reagents needed. benthamdirect.com
Utilizing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis. rasayanjournal.co.innih.gov
Developing one-pot, multi-component reactions to increase efficiency and reduce waste. jmaterenvironsci.combenthamdirect.com
A recent development in the green synthesis of pyrimidine derivatives involves mechanical grinding under solvent-free conditions, which offers high yields and short reaction times. nih.gov Adopting these strategies for the synthesis of this compound will be a crucial step towards its sustainable application.
Interdisciplinary Research Opportunities
The diverse potential applications of this compound create numerous opportunities for interdisciplinary research. Collaboration between chemists, biologists, materials scientists, and medical researchers will be essential to fully explore its capabilities. ontosight.ai For instance, the development of this compound as a chemical probe would require the expertise of synthetic chemists to create the probe and cell biologists to test its function. Similarly, its application in materials science would benefit from joint efforts between chemists who can synthesize and modify the compound and physicists or engineers who can characterize its material properties. Such collaborations will be key to unlocking the full potential of this versatile molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
